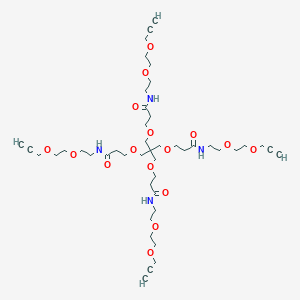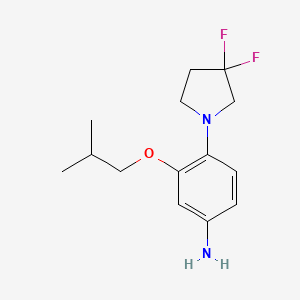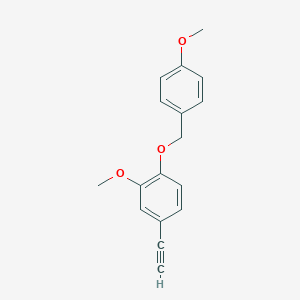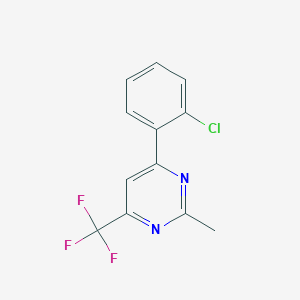
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane is a 4-branched molecule with propargyl groups that can be linked to azide-containing biomolecules via Click Chemistry. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound . This compound is primarily used for research purposes and is available in reagent grade .
Métodos De Preparación
The synthesis of Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane involves the formation of a 4-branched molecule with terminal propargyl groups. The propargyl groups can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage . The reaction conditions typically involve the use of copper catalysts and appropriate solvents such as DMSO, DCM, or DMF . Industrial production methods are similar but scaled up to meet demand, ensuring high purity and consistency.
Análisis De Reacciones Químicas
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane primarily undergoes Click Chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the propargyl groups and azide-containing biomolecules . The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications.
Aplicaciones Científicas De Investigación
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane has several scientific research applications:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Potential use in drug delivery systems due to its water solubility and ability to form stable linkages with biomolecules.
Industry: Employed in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane involves the formation of stable triazole linkages through Click Chemistry. The propargyl groups react with azide-containing biomolecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for various applications in research and industry .
Comparación Con Compuestos Similares
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane is unique due to its 4-branched structure and hydrophilic PEG linker, which enhances its water solubility. Similar compounds include:
Tetra(3-methoxy-N-(PEG5-prop-2-ynyl)propanamide) Methane: Similar structure but with a longer PEG linker, providing different solubility and reactivity properties.
Other PEG-based crosslinkers: Varying in the length of the PEG chain and the type of functional groups, offering a range of properties for different applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C45H72N4O16 |
|---|---|
Peso molecular |
925.1 g/mol |
Nombre IUPAC |
3-[3-[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2,2-bis[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propoxy]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide |
InChI |
InChI=1S/C45H72N4O16/c1-5-17-54-29-33-58-25-13-46-41(50)9-21-62-37-45(38-63-22-10-42(51)47-14-26-59-34-30-55-18-6-2,39-64-23-11-43(52)48-15-27-60-35-31-56-19-7-3)40-65-24-12-44(53)49-16-28-61-36-32-57-20-8-4/h1-4H,9-40H2,(H,46,50)(H,47,51)(H,48,52)(H,49,53) |
Clave InChI |
VOYNIBHWRZGPJB-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)COCCC(=O)NCCOCCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)

![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)



![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
